3-Fluoro-5-(1-methylethoxy)pyridine
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Overview
Description
3-Fluoro-5-(1-methylethoxy)pyridine: is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(1-methylethoxy)pyridine can be achieved through various methods. One common approach involves the fluorination of a suitable pyridine precursor. For instance, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can vary depending on the desired product and production scale.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(1-methylethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(1-methylethoxy)pyridine is used as a building block in organic synthesis. Its unique reactivity due to the fluorine atom makes it valuable for constructing more complex molecules.
Biology and Medicine: Fluorinated pyridines are often explored for their potential biological activities. They can serve as intermediates in the synthesis of pharmaceuticals, including drugs with improved metabolic stability and bioavailability .
Industry: In the agrochemical industry, fluorinated pyridines are used to develop pesticides and herbicides with enhanced efficacy and environmental stability .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1-methylethoxy)pyridine depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity . The presence of the fluorine atom can also affect the compound’s lipophilicity and metabolic stability, impacting its overall pharmacokinetic properties.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Bromo-2-fluoropyridine
Comparison: 3-Fluoro-5-(1-methylethoxy)pyridine is unique due to the presence of both a fluorine atom and an isopropoxy group on the pyridine ring. This combination can result in distinct chemical and biological properties compared to other fluoropyridines. For example, the isopropoxy group can increase the compound’s lipophilicity and influence its reactivity in substitution reactions .
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-fluoro-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H10FNO/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6H,1-2H3 |
InChI Key |
YAQPOOAPIBEDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CN=C1)F |
Origin of Product |
United States |
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